molecular formula C17H12ClN5 B3011043 7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-14-7

7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3011043
CAS No.: 303146-14-7
M. Wt: 321.77
InChI Key: NWSOTRSJPVBFDB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a triazolopyrimidine ring, and a chlorostyryl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole, triazolopyrimidine, and chlorostyryl functional groups. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrole ring might undergo electrophilic substitution, while the chlorostyryl group could participate in various addition or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar pyrrole and triazolopyrimidine rings might increase its solubility in polar solvents .

Scientific Research Applications

Synthetic Versatility and Compound Synthesis

  • Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines : The versatility of certain compounds in synthesizing [1,2,4]triazolo[1,5-a]pyrimidines has been demonstrated, indicating a pathway for producing derivatives such as 7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine (Zanatta et al., 2018).

Structural Characterization and Antibacterial Activity

  • Antibacterial Properties : The antibacterial potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been studied, with certain structures showing effectiveness against common bacterial strains (Lahmidi et al., 2019).

Antimicrobial and Antitubercular Applications

  • Antimicrobial and Antitubercular Activity : Some [1,2,4]triazolo[1,5-a]pyrimidines display significant antimicrobial and antitubercular properties, highlighting their potential use in medicinal chemistry (Titova et al., 2019).

Biological and Pharmacological Significance

  • Biological and Pharmacological Applications : The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been identified as significant in various pharmacological activities, including anticancer, antifungal, and antiviral activities (Pinheiro et al., 2020).

Future Directions

The potential applications and future research directions for this compound would depend on its biological activity and physicochemical properties. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

7-[(E)-2-(4-chlorophenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5/c18-14-6-3-13(4-7-14)5-8-15-9-10-19-16-20-17(21-23(15)16)22-11-1-2-12-22/h1-12H/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSOTRSJPVBFDB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)/C=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.